molecular formula C24H34N2O4S2 B14398903 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane CAS No. 87338-07-6

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane

Cat. No.: B14398903
CAS No.: 87338-07-6
M. Wt: 478.7 g/mol
InChI Key: YCAVKIKYNQWIBU-UHFFFAOYSA-N
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Description

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane is a chemical compound that belongs to the class of diazacyclododecanes This compound is characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,7-diazacyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane typically involves the reaction of 1,7-diazacyclododecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The diazacyclododecane ring provides a rigid framework that can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane
  • 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-diazacyclohexane
  • 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacyclododecane

Uniqueness

1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane is unique due to its specific structural features, such as the presence of two 4-methylbenzene-1-sulfonyl groups and the 1,7-diazacyclododecane ring

Properties

CAS No.

87338-07-6

Molecular Formula

C24H34N2O4S2

Molecular Weight

478.7 g/mol

IUPAC Name

1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacyclododecane

InChI

InChI=1S/C24H34N2O4S2/c1-21-9-13-23(14-10-21)31(27,28)25-17-5-3-7-19-26(20-8-4-6-18-25)32(29,30)24-15-11-22(2)12-16-24/h9-16H,3-8,17-20H2,1-2H3

InChI Key

YCAVKIKYNQWIBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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